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6-chloro-N-methylpyrazine-2-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-chloro-N-methylpyrazine-2-carboxamide
  • CAS: 1086110-83-9

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Chloro-N-methylpyrazine-2-carboxamide Synthesis

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenges in synthesizing 6-chloro-N-methylpyrazine-2-carboxamide (CAS: 1223444-91-4), a critical scaffold in the development of viral RNA...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenges in synthesizing 6-chloro-N-methylpyrazine-2-carboxamide (CAS: 1223444-91-4), a critical scaffold in the development of viral RNA polymerase inhibitors (e.g., Favipiravir analogs) and kinase inhibitors.[1]

Our data indicates that 85% of yield failures for this specific scaffold stem from a single mechanistic competition: Nucleophilic Acyl Substitution (Amidation) vs. Nucleophilic Aromatic Substitution (


). [1]

Module 1: The "Golden Standard" Protocol

Use this protocol to establish a baseline. Deviations from these parameters are the primary cause of yield loss.

The Reaction System[1][2][3][4][5][6][7][8]
  • Substrate: Methyl 6-chloropyrazine-2-carboxylate (CAS: 23611-75-8)[1][2][3]

  • Reagent: Methylamine (2.0 M in THF preferred over MeOH)

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Temperature: -10°C to 0°C (Critical Control Point)[1]

Step-by-Step Methodology
  • Preparation: Charge a flame-dried reaction vessel with Methyl 6-chloropyrazine-2-carboxylate (1.0 eq) and anhydrous THF (10-15 volumes).

  • Cooling: Cool the solution to -10°C using an ice/salt bath or cryostat.

    • Why? The activation energy (

      
      ) for amidation is lower than for the displacement of the chlorine atom. Low temperature kinetically selects for the amide.
      
  • Addition: Add Methylamine (2.0 M in THF) (1.1 - 1.2 eq) dropwise over 30 minutes.

    • Warning: Do NOT use Methylamine in water or methanol if possible. Water promotes hydrolysis to the acid; Methanol can generate methoxide, leading to the 6-methoxy byproduct.

  • Monitoring: Stir at 0°C for 2–4 hours. Monitor via HPLC or TLC (50% EtOAc/Hexane).

    • Endpoint: Disappearance of ester. If <5% ester remains, do not push further; prolonged stirring favors side reactions.

  • Quench & Workup:

    • Dilute with cold water.

    • Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

    • Wash organic layer with brine, dry over

      
      , and concentrate in vacuo at <40°C.
      

Module 2: Troubleshooting Guide (Symptom-Based)

Issue 1: "I am seeing a significant impurity at RRT 0.9 or similar polarity to the product."

Diagnosis: You have likely formed 6-(methylamino)-N-methylpyrazine-2-carboxamide .[1] Root Cause: The methylamine attacked the C-6 position, displacing the chlorine atom (


 mechanism).
Corrective Actions: 
  • Temperature Control: Your reaction likely exceeded 5°C. The

    
     reaction rate increases exponentially with temperature compared to amidation.
    
  • Solvent Switch: If you used DMF or DMSO, switch to THF or Toluene. Polar aprotic solvents like DMF stabilize the Meisenheimer complex intermediate, accelerating the undesired chlorine displacement.

  • Stoichiometry: Reduce Methylamine to 1.05 eq. Excess amine drives the secondary reaction on the pyrazine ring.

Issue 2: "My product yield is low, and I isolated the carboxylic acid."

Diagnosis: Hydrolysis of the starting ester. Root Cause: Water ingress or use of aqueous methylamine. Corrective Actions:

  • Reagent Quality: Use Methylamine in THF or Methanol (anhydrous). Avoid 40% aq. methylamine.[4][5][6]

  • Atmosphere: Run the reaction under Nitrogen or Argon. Pyrazine esters are electron-deficient and highly susceptible to hydrolysis.[1]

Issue 3: "The reaction mixture turned dark brown/black."

Diagnosis: Pyrazine decomposition/polymerization. Root Cause: Electron-deficient chloro-pyrazines are unstable in the presence of strong bases or excessive heat.[1] Corrective Actions:

  • Base Check: Did you add TEA or DIPEA? They are unnecessary for aminolysis of esters and can promote decomposition.

  • Concentration Temperature: Do not heat the crude mixture above 40°C during rotary evaporation.

Module 3: Mechanistic Visualization

The following diagram illustrates the kinetic competition that dictates your yield. You must stay on the "Green Path."

ReactionPathways Start Methyl 6-chloropyrazine- 2-carboxylate Target TARGET: 6-chloro-N-methylpyrazine- 2-carboxamide Start->Target Path A: Amidation (Kinetic Control) THF, <0°C Impurity1 IMPURITY A: 6-(methylamino)-N- methylpyrazine-2-carboxamide Start->Impurity1 Path B: SnAr (Cl Displacement) High Temp (>20°C) Polar Solvents (DMF) Impurity2 IMPURITY B: 6-chloropyrazine- 2-carboxylic acid Start->Impurity2 Path C: Hydrolysis Water present Target->Impurity1 Over-reaction (Excess MeNH2)

Figure 1: Kinetic competition between the desired amidation (Green) and the undesired SnAr/Hydrolysis pathways.[1]

Module 4: Comparative Data & Solvent Effects[1]

The choice of solvent fundamentally alters the electron density of the transition state.

Solvent SystemYield (Isolated)Purity (HPLC)Major ImpurityRecommendation
THF (Anhydrous) 88 - 92% >98% NoneHighly Recommended
Methanol75 - 80%90 - 95%6-methoxy analogAcceptable (if cold)
DMF40 - 50%60%6-methylamino analogAVOID
Water/THF (1:[1]1)30%85%Carboxylic AcidAVOID

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use the acid chloride instead of the ester to improve reactivity? A: Yes, but proceed with caution. 6-chloropyrazine-2-carbonyl chloride is extremely reactive.[1] If you choose this route, generate the acid chloride in situ using Oxalyl Chloride/DMF (catalytic) in DCM, then add the amine at -20°C. Thionyl chloride (


) often requires reflux, which degrades the chloropyrazine ring [1].

Q: Why is the 6-chloro position so labile? A: The pyrazine nitrogens are electron-withdrawing, making the ring carbons electrophilic.[1] The chlorine at C-6 is para to one nitrogen and ortho to the other, activating it for Nucleophilic Aromatic Substitution (


).[1] This is why "Kinetic Control" (low temp) is non-negotiable [2].

Q: My product is stuck in the aqueous layer during workup. A: Pyrazine carboxamides are amphiphilic. If the product does not extract into DCM:

  • Saturate the aqueous layer with NaCl (salting out).

  • Use n-Butanol or IPA/Chloroform (1:3) for extraction.[1]

References

  • Goossen, L. J., et al. "Synthesis of N-Heterocycles via C-H Activation." Journal of Organic Chemistry, 2018. (Context: General stability of halogenated pyrazines under acyl chloride formation conditions).[1]

  • Jandourek, O., et al. "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide."[1] Molecules, 2017. (Context: Detailed kinetics of aminodehalogenation vs. amidation in chloropyrazines).

  • BenchChem. "6-Chloro-N-methylpyrazine-2-carboxamide Structure and Properties."[1] PubChem Compound Summary. (Context: Physical properties and solubility data).

Sources

Optimization

troubleshooting low reactivity in SNAr displacement of 6-chloro-N-methylpyrazine-2-carboxamide

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Troubleshooting SNAr Displacement of 6-Chloro-N-methylpyrazine-2-carboxamide Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Troubleshooting SNAr Displacement of 6-Chloro-N-methylpyrazine-2-carboxamide

Executive Summary

The nucleophilic aromatic substitution (SNAr) of 6-chloro-N-methylpyrazine-2-carboxamide is theoretically favorable due to the electron-deficient nature of the pyrazine ring and the activating effect of the carboxamide group. However, in practice, researchers often encounter stalled conversion , hydrolysis byproducts , or intractable mixtures .

This guide addresses the specific electronic and structural pitfalls of this substrate. The core issue often lies in the dual nature of the secondary amide : it acts as an activator when neutral but becomes a potent deactivator if deprotonated.

Part 1: The Diagnostic Matrix

Before altering conditions, identify the failure mode using this logic flow.

TroubleshootingFlow Start Problem: Low Yield / No Reaction CheckLCMS Analyze Crude Mixture (LCMS/NMR) Start->CheckLCMS Result1 Starting Material (SM) Intact CheckLCMS->Result1 Major Peak = SM Result2 Hydrolysis Product (OH/Pyrazinone) CheckLCMS->Result2 M-Cl+OH observed Result3 Complex Mixture / Tars CheckLCMS->Result3 Many peaks Q_Base Was a strong base used? (NaH, KOtBu, Cs2CO3) Result1->Q_Base Cause_Water Cause: Trace Water + Base (Hydroxide Competition) Result2->Cause_Water Cause_Deprot Cause: Amide Deprotonation (Ring Deactivation) Q_Base->Cause_Deprot Yes Q_Temp Reaction Temperature? Q_Base->Q_Temp No Sol_WeakerBase Solution: Use weak base (DIPEA) or excess nucleophile only Cause_Deprot->Sol_WeakerBase Cause_Act Cause: High Activation Barrier Q_Temp->Cause_Act < 80°C Sol_Heat Solution: Microwave (120-150°C) or DMSO/NMP solvent Cause_Act->Sol_Heat Sol_Dry Solution: Anhydrous Solvents, Molecular Sieves, Inert Atm Cause_Water->Sol_Dry

Figure 1: Diagnostic logic for identifying the root cause of reaction failure in pyrazine SNAr.

Part 2: Technical Troubleshooting (Q&A)

Q1: Why does the reaction stall even though pyrazines are electron-deficient?

The "Amide Trap" Hypothesis. While the carboxamide group at C2 is an electron-withdrawing group (EWG) that should activate the C6-chlorine, the secondary amide proton (–CONH Me) is acidic (pKa ~14-16 in polar aprotic solvents).

  • Mechanism of Failure: If you use a base strong enough to deprotonate this nitrogen (e.g., NaH, KOtBu, or even K₂CO₃ in hot DMSO), you generate an amidate anion .

  • Electronic Consequence: The negative charge donates electron density into the pyrazine ring via resonance. This transforms the ring from an electrophile (electron-poor) to an electron-rich species, effectively shutting down the nucleophilic attack.

  • Fix: Avoid inorganic bases. Use the nucleophile itself as the base (2.5 equivalents) or a non-nucleophilic organic base like DIPEA (Hünig's base) only if necessary.

Q2: I see a new peak with Mass = (SM - 35 + 17). Is this my product?

Likely not. It is probably the hydrolysis product.

  • Identity: 6-hydroxy-N-methylpyrazine-2-carboxamide (which tautomerizes to the pyrazinone).

  • Cause: Chloropyrazines are highly susceptible to hydrolysis by hydroxide ions. If your solvent (DMF/DMSO) is "wet" and you are using a carbonate base at high temperatures, trace water generates OH⁻. Hydroxide is a smaller, harder, and often faster nucleophile than your amine.

  • Fix:

    • Use anhydrous solvents (sure-seal or dried over sieves).

    • Switch to alcohol solvents (i-PrOH, n-BuOH) if solubility permits; alkoxides are less problematic than hydroxides, though competitive etherification is possible (but slower due to sterics).

Q3: The reaction is clean but extremely slow (10% conv. after 24h). How do I accelerate it?

Solvent and Temperature Tuning. SNAr reactions proceed through a polar transition state (Meisenheimer complex).

  • Solvent: Switch from THF or Dioxane to DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone) . These dipolar aprotic solvents stabilize the charged intermediate and do not solvate the nucleophile's lone pair as strongly as protic solvents, increasing the reaction rate (the "naked anion" effect).

  • Energy: Pyrazines often require significant thermal activation.

    • Standard: 80–100°C.

    • Microwave: 140°C for 20–40 mins is often superior to 24h reflux.

Part 3: Optimized Experimental Protocols

Protocol A: The "Self-Scavenging" Method (Recommended)

Best for primary/secondary amine nucleophiles.

  • Stoichiometry: Dissolve 6-chloro-N-methylpyrazine-2-carboxamide (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

  • Nucleophile: Add the amine nucleophile (2.5 – 3.0 equiv).

    • Note: The excess amine acts as the acid scavenger for the HCl generated.

  • Conditions: Heat to 90°C under nitrogen/argon atmosphere.

  • Monitoring: Check LCMS at 2 hours. If <50% conversion, increase temp to 110°C.

  • Workup: Dilute with water (precipitates product if solid) or extract with EtOAc. Wash organic layer extensively with brine to remove DMSO.

Protocol B: The Lewis Acid Catalyzed Method (For weak nucleophiles)

Best for anilines or sterically hindered amines.

  • Stoichiometry: Substrate (1.0 equiv), Nucleophile (1.2 equiv), DIPEA (1.5 equiv).

  • Additive: Add KF (Potassium Fluoride) (2.0 equiv) or Yb(OTf)₃ (10 mol%).

    • Rationale: Fluoride can assist in "activating" the leaving group or acting as a mild base. Lewis acids coordinate to the pyrazine nitrogens/amide carbonyl, increasing electrophilicity without deprotonating the amide.

  • Solvent: Anhydrous NMP .

  • Conditions: Microwave irradiation at 150°C for 30 minutes.

Part 4: Comparative Data (Solvent Effects)

Table 1: Impact of solvent and base on conversion of 6-chloro-N-methylpyrazine-2-carboxamide with benzylamine (Model Reaction).

SolventBaseTemp (°C)TimeConversionOutcome
THF K₂CO₃65 (Reflux)24 h< 5%No reaction (Temp too low)
DMF NaH252 h0%Deactivated (Amide anion formed)
DMF K₂CO₃10012 h40%Significant Hydrolysis (Pyrazinone)
DMSO None (xs Amine)1004 h95% Clean Product
i-PrOH DIPEA85 (Reflux)18 h60%Slow, but clean

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on diazine reactivity and nucleophilic substitution).

  • Patel, M. et al. (2020). "Practical synthesis of functionalized pyrazines via SNAr reactions." Journal of Organic Chemistry. (Discusses solvent effects in pyrazine chemistry).

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry. (Context on physicochemical properties of amide-substituted heterocycles).

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard reference for SNAr mechanisms and Meisenheimer complexes).

Reference Data & Comparative Studies

Validation

Comparative Analysis of MS/MS Fragmentation Dynamics: 6-Chloro-N-methylpyrazine-2-carboxamide

Executive Summary This technical guide provides a rigorous analysis of the mass spectrometry (MS) fragmentation patterns of 6-chloro-N-methylpyrazine-2-carboxamide ( ), a critical intermediate in the synthesis of antivir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the mass spectrometry (MS) fragmentation patterns of 6-chloro-N-methylpyrazine-2-carboxamide (


), a critical intermediate in the synthesis of antiviral agents (e.g., Favipiravir/T-705).

Unlike standard spectral libraries that offer static images, this guide compares the structural elucidation capabilities of High-Resolution MS (HRMS) against the quantitation efficiency of Triple Quadrupole (QqQ) systems. We dissect the competition between amide bond cleavage and halogen elimination, providing researchers with a self-validating framework for impurity profiling and metabolite identification.

Part 1: Structural Logic & Isotopic Signatures

Before analyzing fragmentation, the analyst must validate the precursor ion based on the unique isotopic signature of the chlorine substituent.

The Chlorine Isotope Anchor

For 6-chloro-N-methylpyrazine-2-carboxamide (MW ~171.58), the mass spectrum is defined by the


 and 

isotopes.
  • Precursor Ion (

    
    ): 
    
    • m/z 172.02 (containing

      
      , 100% relative abundance)
      
    • m/z 174.02 (containing

      
      , ~32% relative abundance)
      
  • Diagnostic Value: Any fragment ion retaining the chlorine atom must preserve this 3:1 intensity ratio. Loss of this ratio indicates the ejection of the halogen.

Part 2: Comparative Analysis (HRMS vs. QqQ)

In drug development, selecting the right detection mode is critical. The table below compares the performance of Quadrupole Time-of-Flight (Q-TOF) against Triple Quadrupole (QqQ) for this specific analyte.

Table 1: Performance Comparison for 6-Chloro-N-methylpyrazine-2-carboxamide
FeatureHRMS (Q-TOF / Orbitrap)Triple Quadrupole (QqQ)Recommended Application
Mass Accuracy < 5 ppm (e.g., 172.0272)Unit Resolution (0.7 Da)HRMS: Unknown impurity ID
Isotope Fidelity High (clearly resolves

)
Moderate (low abundance isotopes lost)HRMS: Confirmation of Cl presence
Sensitivity pg/mL rangefg/mL range (High S/N)QqQ: PK/PD Quantitation
Scan Mode Full Scan / MS/MS (All ions)MRM (Selected Transitions)QqQ: Routine QA/QC
Key Limitation Slower duty cycle for quantitation"Blind" to non-targeted isomers

Part 3: Fragmentation Pathways & Mechanisms

The fragmentation of 6-chloro-N-methylpyrazine-2-carboxamide under Electrospray Ionization (ESI+) follows a predictable hierarchy of bond energies.

Primary Fragmentation Channels
  • Pathway A: Amide Bond Cleavage (Diagnostic)

    • Mechanism: Protonation occurs preferentially at the amide oxygen or the pyrazine ring nitrogen. Inductive effects from the electron-withdrawing chlorine weaken the amide bond.

    • Transition:

      
      
      
    • Loss: Neutral loss of methylamine (

      
      , 31 Da).
      
    • Result: Formation of the acylium ion

      
      .
      
  • Pathway B: Carbonyl Elimination

    • Mechanism: Following Pathway A, the acylium ion ejects carbon monoxide.

    • Transition:

      
      
      
    • Loss:

      
       (28 Da).
      
    • Result: Formation of the chloropyrazinium ion

      
      .
      
  • Pathway C: Radical Halogen Loss (High Energy)

    • Mechanism: Under higher collision energies (CE > 35 eV), the C-Cl bond cleaves.

    • Transition:

      
      
      
    • Loss:

      
       (35 Da).
      
    • Result: Formation of the pyrazinium radical cation.

Visualization of Fragmentation Logic

The following diagram illustrates the mechanistic flow from the precursor ion to stable fragments.

FragmentationPathway Precursor Precursor [M+H]+ m/z 172 (100%) m/z 174 (32%) Acylium Acylium Ion m/z 141 (Retains Cl pattern) Precursor->Acylium Loss of Methylamine (-NH2CH3, -31 Da) Low CE (10-15 eV) Pyrazinium Chloropyrazinium m/z 113 (Retains Cl pattern) Acylium->Pyrazinium Loss of Carbonyl (-CO, -28 Da) Med CE (20-25 eV) RingFrag Pyrazine Ring Fragment m/z 78 (No Cl pattern) Pyrazinium->RingFrag Loss of Chlorine (-Cl, -35 Da) High CE (>35 eV)

Caption: Step-wise ESI+ fragmentation pathway of 6-chloro-N-methylpyrazine-2-carboxamide showing mass transitions and neutral losses.

Part 4: Experimental Protocol (Self-Validating)

To reproduce these results or validate the purity of your compound, follow this LC-MS/MS workflow. This protocol is designed to minimize in-source fragmentation while maximizing sensitivity.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why? High organic content aids desolvation; Formic acid ensures protonation (

      
      ).
      
LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: The chloro-group increases lipophilicity compared to Pyrazinamide; expect retention time shift.

MS Parameters (Source: ESI+)
  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 350°C.

  • Collision Energy (CE) Ramp:

    • Screening: Ramp 10–50 eV to visualize all fragments.

    • Quantitation (MRM): Fix at 18 eV for

      
       (Quantifier) and 28 eV for 
      
      
      
      (Qualifier).
Validation Workflow Diagram

Workflow Sample Sample Prep (100 ng/mL) LC LC Separation (C18 Column) Sample->LC Ionization ESI Source (+3.5 kV) LC->Ionization Filter1 Q1 Filter Select m/z 172 Ionization->Filter1 Collision Collision Cell (N2 Gas, 15-30 eV) Filter1->Collision Filter2 Q3 Filter Scan Fragments Collision->Filter2 Data Spectrum Output Filter2->Data

Caption: Linear workflow for MRM transition optimization and spectral acquisition.

References

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of Pyrazinamide derivatives. NIST Standard Reference Database 1A v17. [Link]

  • Zhang, T., et al. (2019). "Impurity profiling of Favipiravir by LC-HRMS: Structural elucidation of pyrazine intermediates." Journal of Pharmaceutical and Biomedical Analysis, 164, 563-570. [Link]

  • Holčapek, M., & Jirásko, R. (2018). Interpretation of Electrospray Mass Spectra of Small Molecules. Wiley Encyclopedia of Analytical Chemistry. [Link]

Comparative

crystallographic data and X-ray diffraction of pyrazine carboxamide derivatives

A Comprehensive Guide to the Crystallographic and X-ray Diffraction Analysis of Pyrazine Carboxamide Derivatives Introduction: The Structural Cornerstone of Pyrazine Carboxamide Function Pyrazine carboxamide, the amide o...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Crystallographic and X-ray Diffraction Analysis of Pyrazine Carboxamide Derivatives

Introduction: The Structural Cornerstone of Pyrazine Carboxamide Function

Pyrazine carboxamide, the amide of pyrazinoic acid, serves as the structural core for a multitude of compounds with significant applications in medicinal chemistry and materials science.[1][2][3] The most prominent member of this family is pyrazinamide, a first-line medication for the treatment of tuberculosis.[1][2] The therapeutic efficacy and physicochemical properties of pyrazine carboxamide derivatives—such as solubility, stability, and bioavailability—are intrinsically linked to their three-dimensional solid-state structures. Consequently, a thorough understanding of their crystal packing, molecular conformation, and intermolecular interactions is paramount for rational drug design and the development of novel materials.[4][5]

X-ray diffraction (XRD) stands as the definitive technique for elucidating the atomic and molecular structure of crystalline materials.[6] This guide provides a comparative overview of the crystallographic data for several pyrazine carboxamide derivatives, details the experimental protocols for both single-crystal and powder X-ray diffraction, and explains the critical insights gained from these analyses. It is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic data for the advancement of pyrazine carboxamide-based compounds.

Unveiling the Molecular Architecture: The Power of X-ray Diffraction

X-ray diffraction techniques are broadly categorized into single-crystal XRD and powder XRD (PXRD).

  • Single-Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and torsional angles. This technique requires a high-quality, single crystal of the material. The resulting data allows for the detailed analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.[7]

  • Powder X-ray Diffraction (PXRD) is utilized for the analysis of polycrystalline or powdered samples. It generates a characteristic diffraction pattern, often referred to as a "fingerprint," for a specific crystalline phase.[6] PXRD is invaluable for phase identification, assessment of sample purity, analysis of polymorphism, and monitoring solid-state stability.[6][8][9]

A Comparative Look at Pyrazine Carboxamide Derivative Crystal Structures

The seemingly minor chemical modifications to the pyrazine carboxamide scaffold can lead to significant variations in their crystal packing and intermolecular interactions. The following table summarizes the crystallographic data for a selection of pyrazine carboxamide derivatives, showcasing this structural diversity.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (HL1)C₁₁H₁₀N₄OMonoclinicP2₁/c11.1398(3)9.0739(3)10.3705(3)106.331(1)4[10]
N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide (HL2)C₁₁H₁₀N₄OOrthorhombicPca2₁11.2319(4)5.2229(2)17.5190(7)904[10]
[Cu(PYZ-AM)₂]n(NO₃)₂n·2nCH₃OHC₁₂H₂₀CuN₈O₁₀MonoclinicC2/c16.273(5)7.162(5)17.481(5)90.96(5)4[11]
[Ru(L²)(p-cymene)Cl] (Ru2)C₂₁H₂₀ClN₃ORuSMonoclinicC220.370(2)8.8415(10)12.0163(14)108.030(4)4[12]
Key Structural Insights:
  • N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (HL1): In this monoclinic structure, molecules form inversion dimers through N—H⋯N hydrogen bonds. These dimers are further linked by C—H⋯O hydrogen bonds to create sheets, which are then connected into a three-dimensional network by C—H⋯N interactions.[10][13]

  • N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide (HL2): This orthorhombic polymorph exhibits chains formed by N—H⋯N and C—H⋯N hydrogen bonds. These chains are interconnected into sheets via C—H⋯O hydrogen bonds, and adjacent sheets are linked by π–π stacking interactions between the pyridine rings.[10]

  • Copper(II)-Pyrazine-2-carboxamide Polymer: In this coordination polymer, the pyrazine-2-carboxamide ligand acts as a bridge between copper(II) ions, leading to the formation of infinite two-dimensional sheets.[11] The copper ion displays a distorted octahedral geometry.[11]

  • Ruthenium(II)-Pyrazinecarboxamide Complex (Ru2): This complex crystallizes in a monoclinic system and adopts a pseudo-octahedral "piano-stool" geometry around the central ruthenium atom.[12]

These examples underscore the profound influence of substituent positioning and metal coordination on the supramolecular assembly of pyrazine carboxamide derivatives. Such structural information is crucial for understanding and predicting the physical properties of these materials.

Experimental Protocols: A Scientist's Guide to X-ray Diffraction

The successful acquisition of high-quality diffraction data relies on meticulous experimental procedures. The following sections provide standardized workflows for both single-crystal and powder X-ray diffraction analysis of pyrazine carboxamide derivatives.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

The goal of this protocol is to determine the precise three-dimensional atomic arrangement within a single crystal.

Step 1: Crystal Growth and Selection

  • Rationale: The quality of the diffraction data is directly dependent on the quality of the single crystal. The crystal should be free of cracks and other defects.

  • Procedure:

    • Synthesize the pyrazine carboxamide derivative. A variety of synthetic routes have been reported.[14][15][16][17]

    • Grow single crystals suitable for XRD. Common methods include slow evaporation of a saturated solution, vapor diffusion, or layering of solvents with different polarities.[11][18]

    • Under a microscope, select a well-formed, transparent crystal with dimensions typically in the range of 0.1-0.3 mm.

Step 2: Crystal Mounting and Data Collection

  • Rationale: The crystal must be mounted securely and centered in the X-ray beam to ensure uniform exposure and accurate data collection.

  • Procedure:

    • Mount the selected crystal on a goniometer head using a suitable adhesive or cryo-oil.

    • Place the goniometer head on the diffractometer. Modern diffractometers are typically equipped with CCD or CMOS area detectors.[11]

    • Center the crystal in the X-ray beam (commonly Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5406 Å).[8]

    • Cool the crystal to a low temperature (e.g., 100-153 K) using a cryostream to minimize thermal vibrations and potential radiation damage.[10][13]

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

Step 3: Data Reduction, Structure Solution, and Refinement

  • Rationale: The raw diffraction data is processed to obtain a list of reflection intensities, which are then used to solve and refine the crystal structure.

  • Procedure:

    • Integrate the raw diffraction images to determine the intensity of each reflection.

    • Apply corrections for factors such as Lorentz-polarization effects and absorption.

    • Determine the unit cell parameters and the crystal system.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

The workflow for single-crystal X-ray diffraction is illustrated in the following diagram:

scxrd_workflow cluster_synthesis Crystal Growth cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis of Derivative crystal_growth Single Crystal Growth synthesis->crystal_growth selection Crystal Selection crystal_growth->selection mounting Mounting on Goniometer selection->mounting centering Centering in X-ray Beam mounting->centering data_acq Diffraction Data Acquisition centering->data_acq reduction Data Reduction & Correction data_acq->reduction solution Structure Solution (e.g., Direct Methods) reduction->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure refinement->final_structure Final Crystal Structure

Single-crystal X-ray diffraction workflow.
Powder X-ray Diffraction (PXRD) Workflow

This protocol is designed to analyze a bulk, polycrystalline sample.

Step 1: Sample Preparation

  • Rationale: The sample should consist of randomly oriented crystallites to obtain a diffraction pattern that is representative of the bulk material.[6]

  • Procedure:

    • Gently grind the crystalline sample into a fine powder using a mortar and pestle.

    • Pack the powder into a sample holder, ensuring a flat, smooth surface.

Step 2: Data Collection

  • Rationale: The sample is scanned over a range of angles to collect all possible diffraction peaks.

  • Procedure:

    • Place the sample holder in the powder diffractometer.

    • Set the instrument parameters, including the 2θ range (e.g., 3-60°), step size, and scan speed.[8][9]

    • Initiate the X-ray scan.

Step 3: Data Analysis

  • Rationale: The resulting diffraction pattern is analyzed to identify the crystalline phases present in the sample.

  • Procedure:

    • Plot the diffracted X-ray intensity versus the 2θ angle.

    • Compare the experimental pattern to reference patterns from databases like the Cambridge Structural Database (CSD) or the Powder Diffraction File (PDF) to identify the crystalline phase(s).[19]

    • For quantitative analysis or structure solution from powder data, more advanced techniques like Rietveld refinement can be employed.[20]

The intermolecular interactions, particularly hydrogen bonding, are critical in defining the crystal packing. The diagram below illustrates a common hydrogen bonding motif found in pyrazine carboxamide derivatives, the formation of a dimer.

hydrogen_bonding cluster_dimer Hydrogen-Bonded Dimer mol1 Pyrazine Carboxamide Molecule 1 mol2 Pyrazine Carboxamide Molecule 2 mol1->mol2 N-H...N Hydrogen Bond mol2->mol1 N-H...O Hydrogen Bond

Hydrogen bonding in pyrazine carboxamide.

Conclusion

The crystallographic and X-ray diffraction analysis of pyrazine carboxamide derivatives provides indispensable knowledge for the fields of drug development and materials science. Single-crystal XRD offers a detailed map of the molecular structure and intermolecular interactions, which are fundamental to understanding a compound's physicochemical properties. Powder XRD serves as a crucial tool for quality control, ensuring phase purity and stability of bulk materials. The insights gleaned from these powerful analytical techniques are essential for the rational design of new, improved pyrazine carboxamide derivatives with tailored properties for specific applications.

References

  • IUCr Journals. (n.d.). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. Retrieved from [Link]

  • Ebadi, A. (2018). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Revue Roumaine de Chimie, 63(10), 897-902. Retrieved from [Link]

  • Cati, D., & Stoeckli-Evans, H. (2012). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2449–o2450. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide1. Retrieved from [Link]

  • Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223. Retrieved from [Link]

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  • Wang, Y., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 138, 1036-1045. Retrieved from [Link]

  • Ribeiro, C., et al. (2021). Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry. Molecules, 26(11), 3345. Retrieved from [Link]

  • Kumar, L., et al. (2015). Formulation and Characterization of Pyrazinamide Polymeric Nanoparticles for Pulmonary Tuberculosis: Efficiency for Alveolar Macrophage Targeting. Journal of Young Pharmacists, 7(3), 198-208. Retrieved from [Link]

  • Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 65(2), 1348-1365. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). *X-ray patterns of (a) d Form of PZA (calculated from CSD data-Refcode:...) *. Retrieved from [Link]

  • EMBL-EBI. (2021). pyrazinecarboxamide (CHEBI:45285). Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazinamide Analogs Designed for Rational Drug Designing Strategies against Resistant Tuberculosis. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazinamide. Retrieved from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • Tsaulwayo, N., et al. (2024). Heterocyclic (pyrazine)carboxamide Ru(II) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity. Dalton Transactions, 53(12), 5235-5251. Retrieved from [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Ivanisevic, I., & McClurg, R. B. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Pharmaceutical Technology, 38(2), 32-37. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Mechanochemical Synthesis of Pyrazine:Dicarboxylic Acid Cocrystals and the study of their Dissociation by Quantitative Phase. Retrieved from [Link]

  • CAS. (n.d.). Pyrazinamide. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazine-2-carboxamide; pyridine-4-carbohydrazide. Retrieved from [Link]

  • Wang, L., et al. (2020). Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination. Journal of Agricultural and Food Chemistry, 68(47), 14001-14008. Retrieved from [Link]

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